molecular formula C11H15ClN2O3 B13328028 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B13328028
M. Wt: 258.70 g/mol
InChI Key: FPKBASZHIFOPEA-UHFFFAOYSA-N
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Description

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-c]pyridine core, which is a bicyclic system fused with a pyridine ring, and a 2-chlorobutanoyl group attached to it.

Preparation Methods

The synthesis of 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Chlorobutanoyl Group: This step involves the acylation of the pyrrolo[3,4-c]pyridine core using 2-chlorobutanoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated and scalable processes.

Chemical Reactions Analysis

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobutanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the 2-chlorobutanoyl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

5-(2-chlorobutanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C11H15ClN2O3/c1-2-8(12)11(17)14-4-3-6-7(5-14)10(16)13-9(6)15/h6-8H,2-5H2,1H3,(H,13,15,16)

InChI Key

FPKBASZHIFOPEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC2C(C1)C(=O)NC2=O)Cl

Origin of Product

United States

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